molecular formula C11H16ClNO B15271266 N-butyl-3-chloro-4-methoxyaniline

N-butyl-3-chloro-4-methoxyaniline

Cat. No.: B15271266
M. Wt: 213.70 g/mol
InChI Key: WGELQMFHGZWHQD-UHFFFAOYSA-N
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Description

N-Butyl-3-chloro-4-methoxyaniline is a secondary amine characterized by a substituted aniline backbone. Its structure includes a 3-chloro substituent and a 4-methoxy group on the aromatic ring, with an N-butyl chain attached to the amine nitrogen (Figure 1). This compound has been historically cataloged in chemical databases, such as those maintained by CymitQuimica, though commercial availability is currently discontinued .

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

N-butyl-3-chloro-4-methoxyaniline

InChI

InChI=1S/C11H16ClNO/c1-3-4-7-13-9-5-6-11(14-2)10(12)8-9/h5-6,8,13H,3-4,7H2,1-2H3

InChI Key

WGELQMFHGZWHQD-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=C(C=C1)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-chloro-4-methoxyaniline typically involves the alkylation of 3-chloro-4-methoxyaniline with butyl halides under basic conditions. A common method includes the use of sodium hydroxide as a base and butyl bromide as the alkylating agent. The reaction is carried out in an organic solvent such as ethanol or acetone at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-chloro-4-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

N-butyl-3-chloro-4-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of N-butyl-3-chloro-4-methoxyaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity through binding to the active site or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Comparative analysis focuses on compounds with analogous substitutions or alkyl chain variations. Below is a summary of key differences (Table 1):

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Aromatic Ring) N-Alkyl Chain Key Properties/Applications
N-Butyl-3-chloro-4-methoxyaniline 3-Cl, 4-OCH₃ Butyl Discontinued; limited data
N-Ethyl-4-chloroaniline 4-Cl Ethyl Higher volatility; used in dyes
N-Methyl-3,4-dimethoxyaniline 3,4-OCH₃ Methyl Enhanced solubility in polar solvents
N-Propyl-3-bromo-4-methoxyaniline 3-Br, 4-OCH₃ Propyl Greater steric hindrance; slower reaction kinetics

Key Observations :

The 4-OCH₃ group donates electrons via resonance, counterbalancing the chloro group’s deactivating influence. This duality may lead to unique reactivity in electrophilic substitution reactions .

Alkyl Chain Impact :

  • The butyl chain increases hydrophobicity relative to shorter chains (e.g., methyl or ethyl), affecting solubility in organic solvents. For example, N-methyl-3,4-dimethoxyaniline exhibits higher polarity and water solubility.

Physicochemical Properties

While direct experimental data for this compound are scarce, inferences can be drawn from analogues:

Table 2: Hypothetical Physicochemical Properties
Property This compound N-Ethyl-4-chloroaniline N-Methyl-3,4-dimethoxyaniline
Molecular Weight (g/mol) ~229.7 ~169.6 ~167.2
Boiling Point (°C) Estimated 280–300 ~245 ~265
LogP (lipophilicity) ~3.5 (high) ~2.8 ~1.2

Notes:

  • The longer butyl chain and chloro substituent likely increase logP , favoring membrane permeability in biological systems.
  • Dimethoxy derivatives (e.g., N-methyl-3,4-dimethoxyaniline) show reduced logP due to polar substituents.

Biological Activity

N-butyl-3-chloro-4-methoxyaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is an aniline derivative characterized by the following structure:

  • Chemical Formula : C11_{11}H15_{15}ClN2_2O
  • Molecular Weight : 228.70 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with halogen substitutions have been noted for their enhanced activity against various bacterial strains. A study indicated that the presence of electron-withdrawing groups like chlorine can improve the lipophilicity and, consequently, the antimicrobial efficacy of anilines .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies demonstrated that certain aniline derivatives can interfere with tubulin polymerization and induce reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells. Specifically, compounds with similar structures showed IC50_{50} values ranging from 0.69 to 22 mM against various cancer cell lines such as MCF-7 and A549 .

CompoundIC50_{50} (μM)Cancer Cell Line
This compoundTBDTBD
Reference Compound20MCF-7
Other Derivative14KB-V1

The mechanism by which this compound exerts its biological effects is primarily through modulation of cellular pathways involved in proliferation and apoptosis. Studies suggest that the compound may induce endoplasmic reticulum stress via ROS overproduction, which is critical in cancer cell death mechanisms .

Study on Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of various aniline derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 μM, showcasing its potential use as an antimicrobial agent in therapeutic applications .

Study on Anticancer Properties

In a separate investigation focusing on anticancer properties, researchers synthesized several analogs of this compound and tested their effects on human cancer cell lines. The study revealed that modifications to the aniline structure could enhance cytotoxicity against resistant cancer strains, providing insights into structure-activity relationships (SAR) for future drug development .

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